molecular formula C10H13ClN2O3S B3372508 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide CAS No. 923104-49-8

2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide

Cat. No.: B3372508
CAS No.: 923104-49-8
M. Wt: 276.74 g/mol
InChI Key: NAIJGHRXJZGLGC-UHFFFAOYSA-N
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Description

“2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide” is a chemical compound with the CAS Number: 923104-49-8 . It has a molecular weight of 276.74 and its IUPAC name is 2-chloro-N-{4-methyl-3-[(methylamino)sulfonyl]phenyl}acetamide . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O3S/c1-7-3-4-8(13-10(14)6-11)5-9(7)17(15,16)12-2/h3-5,12H,6H2,1-2H3,(H,13,14) . This indicates the presence of a six-membered ring, with the S and N atoms being fairly planar . The terminal methyl group and the C(O)CH2 group are slightly deviating out-of-plane while the terminal Cl atom is almost in-plane .


Physical and Chemical Properties Analysis

The compound is a powder and is typically stored at room temperature . The molecular weight of the compound is 276.74 .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Research has continued to explore the toxicology and biological effects of various acetamide derivatives, which include compounds with commercial importance. Kennedy (2001) reviews the biological consequences of exposure to acetamide and its derivatives, emphasizing the varied biological responses among these chemicals. This work underscores the complexity of assessing the safety and applications of chemically related compounds, including those like 2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide (Kennedy, 2001).

Advanced Oxidation Processes for Environmental Remediation

Qutob et al. (2022) discuss the use of advanced oxidation processes (AOPs) in degrading acetaminophen from aqueous media, highlighting the generation of various by-products, including acetamide. This study is relevant for understanding the environmental impact and potential remediation strategies for acetamide derivatives. AOPs' efficiency in breaking down complex organic molecules into less harmful substances might indicate the environmental considerations needed for handling and disposing of compounds like this compound (Qutob et al., 2022).

Pharmacological Applications and Safety Evaluations

The exploration of specific acetamide derivatives in pharmacology, their therapeutic potentials, safety evaluations, and related health effects in humans provide a framework for considering new compounds. For example, research into the safety and efficacy of aspartame, a well-known acetamide derivative, offers insights into how new compounds might be evaluated for human use. Magnuson et al. (2007) provide a comprehensive review of aspartame's safety, highlighting the importance of thorough toxicological and epidemiological studies to assess health risks (Magnuson et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

2-chloro-N-[4-methyl-3-(methylsulfamoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-7-3-4-8(13-10(14)6-11)5-9(7)17(15,16)12-2/h3-5,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIJGHRXJZGLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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